![molecular formula C17H22N2OS2 B7638874 4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTT, and it has been found to have a wide range of potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of PTT is not fully understood. However, studies have shown that PTT can inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Inhibition of these pathways by PTT can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTT can induce apoptosis in cancer cells. It has been found to inhibit the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of PTT is its potential as an anticancer and antimicrobial agent. However, there are also some limitations to using PTT in lab experiments. One limitation is that the synthesis of PTT is a complex process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of PTT is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on PTT. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on PTT. Additionally, more research is needed to fully understand the mechanism of action of PTT and optimize its use in lab experiments.
合成法
The synthesis of PTT is a complex process that involves several steps. The first step involves the reaction of 4-isothiocyanato benzyl chloride with 4-isopropylphenyl thiol to form 4-(4-isopropylphenylthio)benzyl isothiocyanate. The second step involves the reaction of 4-(4-isopropylphenylthio)benzyl isothiocyanate with 2-mercapto-5-(4-isopropylphenyl)-1,3-thiazole to form 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate. The final step involves the reaction of 4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]benzyl isothiocyanate with 1,4-thiazinane 1-oxide to form PTT.
科学的研究の応用
PTT has been found to have significant potential in scientific research. It has been extensively studied for its anticancer properties. Studies have shown that PTT can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (PKB) and mitogen-activated protein kinase (MAPK) signaling pathways. PTT has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13(2)14-3-5-15(6-4-14)17-18-11-16(21-17)12-19-7-9-22(20)10-8-19/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHUAJPFSPPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CN3CCS(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

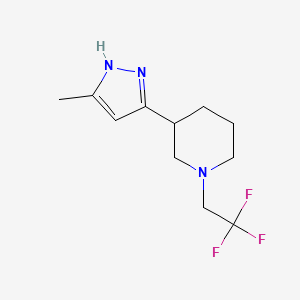
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
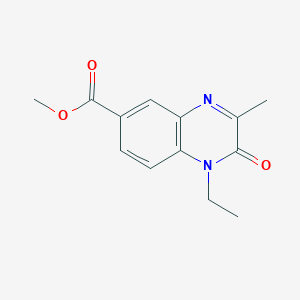
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
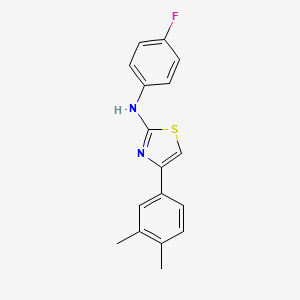

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
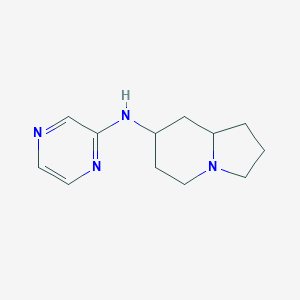
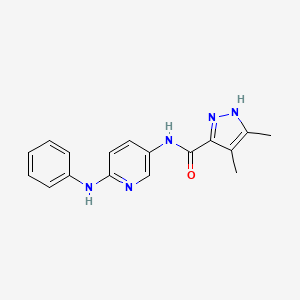
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
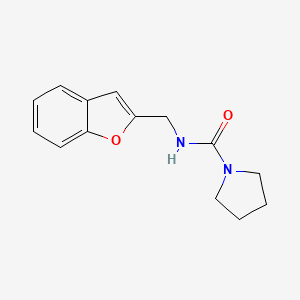
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)